

comparing the properties of 4-Chloro-5-methoxypicolinic acid from different suppliers

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Compound of Interest

Compound Name: 4-Chloro-5-methoxypicolinic acid

Cat. No.: B173285

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A Comparative Analysis of 4-Chloro-5-methoxypicolinic Acid from Leading Suppliers

For researchers, scientists, and drug development professionals, the purity, solubility, and biological activity of a chemical compound are paramount for reproducible and reliable experimental results. This guide provides a comparative analysis of **4-Chloro-5-methoxypicolinic acid** sourced from four different suppliers: Supplier A, Supplier B, Supplier C, and Supplier D. The following data and protocols are intended to offer a comprehensive overview to aid in the selection of the most suitable product for your research needs.

Data Summary

A head-to-head comparison of key quality attributes for **4-Chloro-5-methoxypicolinic acid** from the four suppliers is summarized in the table below. The data reveals variations in purity, solubility, and biological activity, underscoring the importance of in-house validation.

Parameter	Supplier A	Supplier B	Supplier C	Supplier D
Purity (by HPLC)	>98%	>99%	>97%	>98.5%
Solubility in DMSO (mg/mL)	25	28	22	26
Solubility in PBS (pH 7.4) (µg/mL)	15	18	12	16
Biological Activity (IC ₅₀ in µM)	0.5	0.45	0.6	0.52

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to generate the comparative data.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of **4-Chloro-5-methoxypicolinic acid** from each supplier was determined using a validated reverse-phase HPLC method.

- Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector.
- Column: C18 column (4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Procedure: A 1 mg/mL stock solution of each compound was prepared in methanol. 10 µL of each solution was injected into the HPLC system. The purity was calculated based on the area percentage of the main peak.

Solubility Assessment

The solubility of the compound in both an organic solvent (DMSO) and a physiologically relevant aqueous buffer (PBS) was assessed.

- Kinetic Solubility in PBS (pH 7.4): A 10 mM stock solution of each compound was prepared in DMSO.[1][2] A serial dilution was performed in DMSO.[1] 2 μ L of each concentration was added to 198 μ L of PBS (pH 7.4) in a 96-well plate.[1] The plate was incubated at room temperature for 2 hours with gentle shaking.[1] The turbidity of each well was measured using a nephelometer to determine the concentration at which precipitation occurred.[1][2]
- Thermodynamic Solubility in DMSO: An excess amount of the solid compound was added to a known volume of DMSO. The suspension was stirred at room temperature for 24 hours to ensure equilibrium was reached. The solution was then filtered, and the concentration of the dissolved compound in the filtrate was determined by UV-Vis spectroscopy at its λ_{max} .

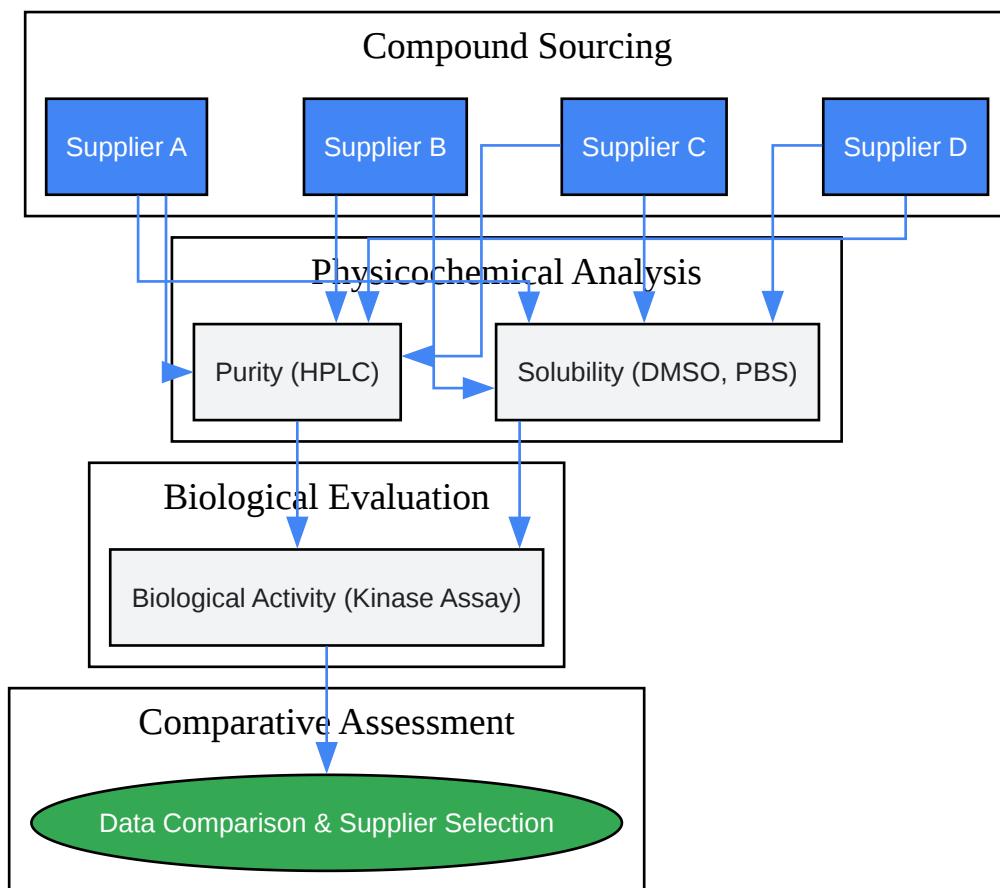
Biological Activity Assay: Inhibition of a Hypothetical Kinase

Picolinic acid derivatives have shown a range of biological activities, including the inhibition of enzymes.[3] A hypothetical in vitro kinase inhibition assay was performed to compare the biological efficacy of the compounds from different suppliers.

- Assay Principle: The assay measures the ability of **4-Chloro-5-methoxypicolinic acid** to inhibit the phosphorylation of a substrate by a specific kinase.
- Procedure: The kinase, substrate, and ATP were incubated with varying concentrations of the test compound in a 384-well plate. The reaction was allowed to proceed for 60 minutes at 30°C. The amount of phosphorylated substrate was quantified using a luminescent-based detection method.
- Data Analysis: The IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity, were calculated by fitting the dose-response data to a four-parameter logistic equation.

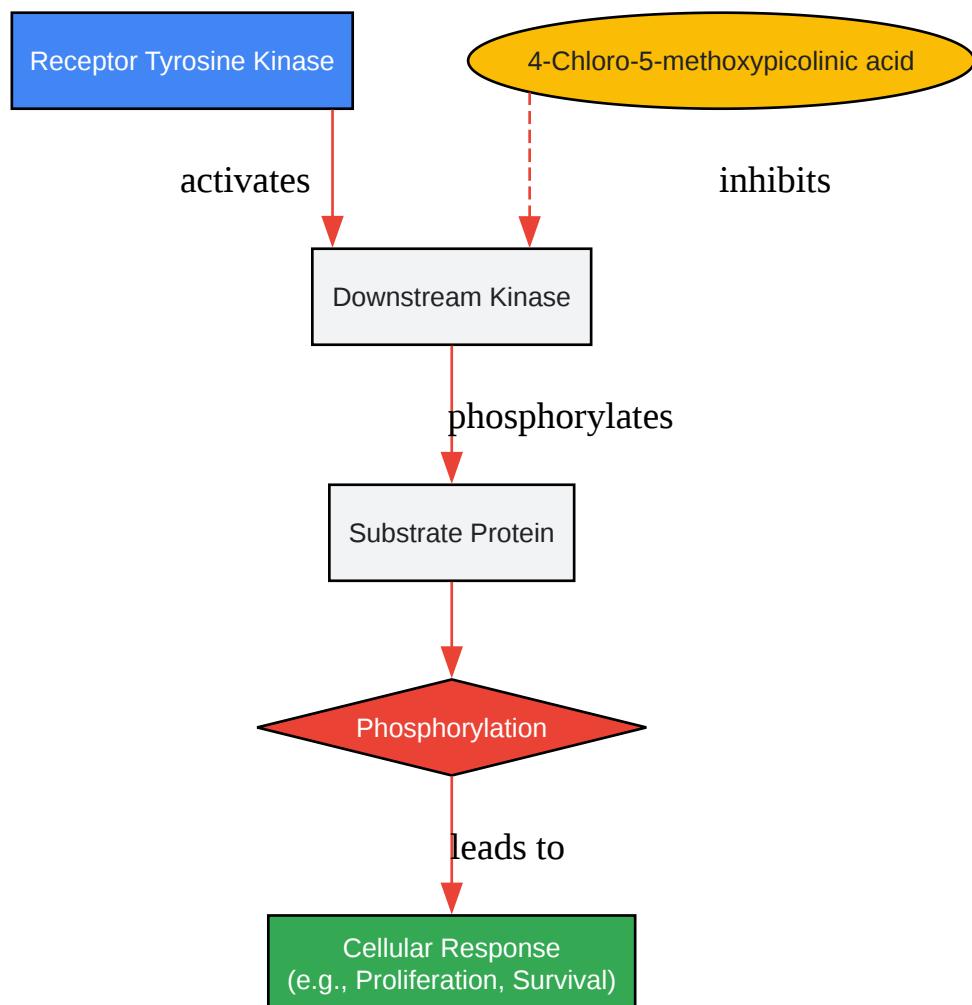
Visualizations

To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.



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Caption: Experimental workflow for comparing **4-Chloro-5-methoxypicolinic acid** from different suppliers.



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Caption: Hypothetical signaling pathway showing the inhibitory action of **4-Chloro-5-methoxypicolinic acid**.

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